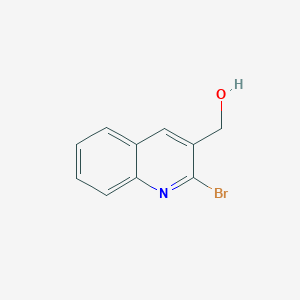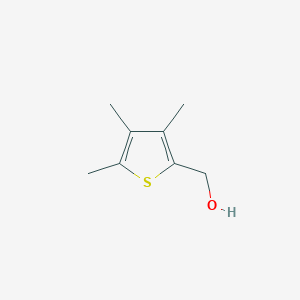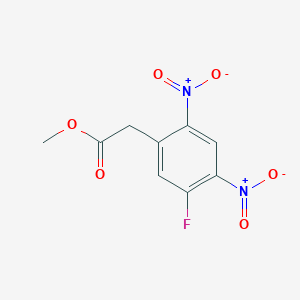
(3-chloro-1-phenylpropyl) methanesulfonate
描述
(3-chloro-1-phenylpropyl) methanesulfonate is an organic compound that belongs to the class of esters derived from methanesulfonic acid. This compound is characterized by the presence of a methanesulfonate group attached to a 3-chloro-1-phenyl-propyl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 3-chloro-1-phenyl-propyl ester typically involves the esterification of methanesulfonic acid with 3-chloro-1-phenyl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of methanesulfonic acid 3-chloro-1-phenyl-propyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
(3-chloro-1-phenylpropyl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methanesulfonic acid and 3-chloro-1-phenyl-propanol.
Oxidation and Reduction: The phenyl group can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include methanesulfonic acid, 3-chloro-1-phenyl-propanol, quinones, and cyclohexyl derivatives. These products have various applications in chemical synthesis and industrial processes .
科学研究应用
(3-chloro-1-phenylpropyl) methanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of methanesulfonic acid 3-chloro-1-phenyl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid, which acts as a strong acid and can catalyze various chemical reactions. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological and chemical properties .
相似化合物的比较
Similar Compounds
Similar compounds to methanesulfonic acid 3-chloro-1-phenyl-propyl ester include:
- Methanesulfonic acid 3-(3-chloro-phenyl)-3-cyano-propyl ester
- Methanesulfonic acid 3-chloro-2-phenyl-propyl ester
- Methanesulfonic acid 3-chloro-1-phenyl-ethyl ester
Uniqueness
(3-chloro-1-phenylpropyl) methanesulfonate is unique due to its specific structural features, such as the presence of both a methanesulfonate group and a 3-chloro-1-phenyl-propyl moiety.
属性
分子式 |
C10H13ClO3S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
(3-chloro-1-phenylpropyl) methanesulfonate |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-10(7-8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI 键 |
KGTLAWKXWSHQBO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC(CCCl)C1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-hydroxyphenyl)-1-methylethyl]-2-hydroxyethanamine](/img/structure/B8330829.png)



![(+/-)[2-(Hexahydro-1H-azepin-1-yl)-2-methyl-1-phenylpropyl]amine](/img/structure/B8330852.png)

![(2S)-4-[(4-METHYLBENZENESULFONYL)OXY]BUTAN-2-OL](/img/structure/B8330873.png)







